6-ethyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
Properties
IUPAC Name |
6-ethyl-3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-2-23-17(24)15-14(20-19(23)26)16(27-21-15)18(25)22-10-8-13(9-11-22)12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3,(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSJNOPWTUZZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCC(=CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
6-ethyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyridine and thiazolopyrimidine derivatives, such as:
- 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- 4-phenyl-1,2,3,6-tetrahydropyridine derivatives
- Thiazolopyrimidine analogs
Uniqueness
What sets 6-ethyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione apart is its unique combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Biological Activity
The compound 6-ethyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione (CAS No. 43064-12-6) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound contains a thiazolo-pyrimidine core with an ethyl and phenyl substituent that may influence its biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolo-pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer). These studies utilized the MTT assay to determine the inhibitory concentration (IC50) values of the compounds.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Ethyl derivative | A549 | <30 |
| Similar thiazolo derivative | HT-29 | <25 |
| Similar thiazolo derivative | MKN-45 | <20 |
The results indicate that many synthesized derivatives exhibit potent anticancer activity with IC50 values under 30 µM, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. Studies have shown that related thiazolo-pyrimidine derivatives possess antibacterial activity against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) for these compounds was found to be around 256 µg/mL . This suggests that modifications in the structure can enhance antimicrobial efficacy.
The proposed mechanism of action for the anticancer activity involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, certain derivatives have shown high inhibition rates against Pim-1 kinase and other tyrosine kinases . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Case Studies
A notable case study involved the synthesis of various thiazolo-pyrimidine derivatives from a common precursor. The synthesized compounds were evaluated for their biological activities:
- Synthesis Methodology : Multi-component reactions were employed to generate diverse derivatives.
- Biological Testing : Each derivative underwent rigorous biological testing against multiple cancer cell lines.
- Findings : Compounds showed varying degrees of cytotoxicity and selectivity towards cancer cells compared to normal cells.
Q & A
Basic: How can the synthetic yield of this thiazolo-pyrimidine derivative be optimized in multi-step reactions?
Answer:
Optimization requires precise control of reaction conditions and reagent selection. Key steps include:
- Oxidation: Use diacetoxyiodobenzene as an oxidizing agent to facilitate critical intermediate formation .
- Solvent Selection: Ethanol or methylene chloride improves solubility and reaction efficiency .
- Temperature Control: Maintain reflux conditions (±2°C) during cyclization to minimize side products .
- Catalysts: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) enhances nucleophilic substitution reactions .
- Purification: Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate high-purity fractions .
Advanced: What computational-experimental hybrid approaches resolve discrepancies in predicted vs. observed reactivity of the tetrahydropyridine moiety?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and identify transition states .
- Reaction Path Search: Apply the AFIR (Artificial Force Induced Reaction) method to explore energetically feasible mechanisms .
- Experimental Validation: Cross-validate computational predictions with kinetic studies (e.g., variable-temperature NMR) and isotopic labeling .
- Feedback Loops: Integrate experimental data into computational workflows via platforms like ICReDD to refine predictive models .
Basic: Which analytical techniques are essential for confirming structural integrity post-synthesis?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., ethyl substituents at C6) and confirms regioselectivity .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion) and detects isotopic patterns .
- X-ray Crystallography: Resolves atomic coordinates and confirms fused thiazolo-pyrimidine core geometry .
- HPLC-PDA: Assesses purity (>95%) and detects trace impurities using C18 columns and acetonitrile/water gradients .
Advanced: How can researchers elucidate the compound’s enzyme inhibition mechanism in cancer cell lines?
Answer:
- Enzyme Kinetics: Perform Michaelis-Menten assays to measure inhibition constants (Kᵢ) for targets like kinases or topoisomerases .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions, focusing on the tetrahydropyridine carbonyl group’s role .
- siRNA Knockdowns: Silence putative targets (e.g., PI3K/AKT pathway enzymes) to correlate inhibition with anti-proliferative effects .
- Metabolomic Profiling: Track downstream metabolic disruptions via LC-MS to identify affected pathways .
Basic: What are common purification challenges for this compound, and how are they addressed?
Answer:
- Low Solubility: Use dimethylformamide (DMF)/tetrahydrofuran (THF) mixtures (1:3 v/v) to dissolve polar intermediates .
- Byproduct Formation: Add scavengers (e.g., polymer-bound thiourea) during amide coupling to trap unreacted reagents .
- Chromatography Optimization: Employ flash chromatography with gradient elution (0–5% methanol in dichloromethane) for better resolution .
- Crystallization: Recrystallize from ethyl acetate/hexane at −20°C to obtain high-purity crystals .
Advanced: How can statistical design of experiments (DoE) improve reaction condition optimization for novel derivatives?
Answer:
- Factor Screening: Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading) .
- Response Surface Methodology (RSM): Central composite designs model non-linear relationships between factors (e.g., solvent polarity) and yield .
- ANOVA Analysis: Quantify the significance of interaction effects (e.g., pH × temperature) to prioritize optimization .
- Robustness Testing: Apply Taguchi methods to assess reproducibility under scaled-up conditions .
Basic: What solvent systems are optimal for facilitating nucleophilic substitutions in the thiazolo-pyrimidine core?
Answer:
- Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc) enhance electrophilicity at the C3 carbonyl .
- Co-solvent Systems: Ethanol/water (7:3 v/v) balances solubility and reactivity for hydrolysis-sensitive intermediates .
- Catalytic Additives: Crown ethers (e.g., 18-crown-6) in THF improve potassium ion coordination during SNAr reactions .
Advanced: How can in silico toxicity prediction tools guide the selection of safer analogs?
Answer:
- ADMET Profiling: Use SwissADME or ProTox-II to predict pharmacokinetics and hepatotoxicity risks .
- Structural Alerts: Identify toxicophores (e.g., reactive Michael acceptors) via DEREK or LeadScope .
- CYP Inhibition Assays: Simulate cytochrome P450 interactions using StarDrop’s IsoCyp module to avoid drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
